Comprehensive Technical Guide on 3-[(4-Chlorophenyl)amino]propan-1-ol: Molecular Weight, Synthesis, and Analytical Profiling
Comprehensive Technical Guide on 3-[(4-Chlorophenyl)amino]propan-1-ol: Molecular Weight, Synthesis, and Analytical Profiling
Executive Summary
3-[(4-Chlorophenyl)amino]propan-1-ol (CAS: 69380-37-6)[1] is a highly versatile bifunctional intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring both a secondary amine and a primary hydroxyl group, it allows for orthogonal functionalization in medicinal chemistry. For drug development professionals and synthetic chemists, precise characterization of its molecular weight (185.65 g/mol ) and structural properties is paramount for stoichiometric accuracy and downstream mass spectrometric identification[2]. This guide provides a rigorous analysis of its physicochemical profile, synthetic methodologies, and self-validating analytical protocols.
Physicochemical Profiling & Molecular Weight Derivation
The molecular formula of 3-[(4-Chlorophenyl)amino]propan-1-ol is C9H12ClNO [2]. The precise molecular weight is derived from the standard atomic weights of its constituent elements:
-
Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 185.65 g/mol [2]
Because of the presence of a single chlorine atom, the isotopic signature is highly distinctive. The natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%) results in a characteristic M and M+2 peak ratio of approximately 3:1 in mass spectrometry.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C9H12ClNO | PubChem[2] |
| Molecular Weight | 185.65 g/mol | PubChem[2] |
| Monoisotopic Mass | 185.0607 Da | PubChem[2] |
| Exact Mass | 185.0607 Da | PubChem[2] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 3-[(4-Chlorophenyl)amino]propan-1-ol typically proceeds via two primary field-proven routes, each selected based on available precursors and desired purity profiles.
Route A: SN2 Alkylation 4-Chloroaniline undergoes nucleophilic substitution with 3-chloro-1-propanol or 3-bromo-1-propanol.
-
Causality & Expert Insight: This reaction requires a mild base (e.g., K₂CO₃) to neutralize the generated acid and heat to overcome the activation energy barrier. The primary amine of 4-chloroaniline acts as the nucleophile. Over-alkylation (forming a tertiary amine) is a common side reaction, requiring strict stoichiometric control (slight excess of aniline) and temperature optimization to favor the mono-alkylated product.
Route B: Reductive Amination Condensation of 4-chloroaniline with 3-hydroxypropanal forms a transient imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Causality & Expert Insight: This route is often preferred over direct alkylation due to its high chemoselectivity. By isolating or directly reducing the imine in situ, the reaction completely avoids the risk of over-alkylation, yielding a higher purity crude product.
Synthetic pathways for 3-[(4-Chlorophenyl)amino]propan-1-ol via alkylation and reductive amination.
Analytical Characterization Protocols
To ensure trustworthiness and self-validation in the laboratory, the molecular weight and purity of the synthesized intermediate must be confirmed using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).
Step-by-Step LC-MS Molecular Weight Verification Workflow
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.
-
Causality: The 50:50 diluent ensures the analyte remains fully dissolved while matching the initial conditions of the reverse-phase gradient, preventing peak broadening upon injection.
-
-
Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution profile: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Step 3: Mass Spectrometry Acquisition. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan m/z from 100 to 500.
-
Causality: The secondary amine readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), forming a stable [M+H]⁺ ion. This makes ESI+ highly sensitive for this specific molecular class.
-
-
Step 4: Data Analysis & Isotopic Verification. Extract the ion chromatogram for the protonated molecule [M+H]⁺. The theoretical m/z for [C9H13ClNO]⁺ is 186.068 . Crucially, verify the presence of the M+2 isotopic peak at m/z188.065 with an intensity of ~32% relative to the base peak. This self-validates the presence of the chlorine atom and confirms the exact molecular weight.
Applications in Pharmaceutical Development
3-[(4-Chlorophenyl)amino]propan-1-ol serves as a critical building block in medicinal chemistry. Its bifunctional nature allows chemists to perform ring-closing reactions or sequential coupling. It is frequently utilized in the synthesis of advanced heterocyclic scaffolds, such as complex oxadiazoles and quinazoline-2,4-diones[3]. These downstream macro-structures are actively investigated for their potent biological activities, particularly in the development of novel therapeutics for oncology and metabolic disorders.
References
-
[3] "3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", ChemSrc,[Link]
-
[2] "2-(2-Chloro-benzylamino)-ethanol | C9H12ClNO | CID 3561549", PubChem, National Center for Biotechnology Information,[Link]
Sources
- 1. 3-[(4-chlorophenyl)amino]propan-1-ol | 69380-37-6 [sigmaaldrich.com]
- 2. 2-(2-Chloro-benzylamino)-ethanol | C9H12ClNO | CID 3561549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1207024-19-8_CAS号:1207024-19-8_3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione - 化源网 [m.chemsrc.com]
3-amino-3-(4-chlorophenyl)propan-1-one
Borate-Alkoxide Complex
3-amino-3-(4-chlorophenyl)propan-1-ol
